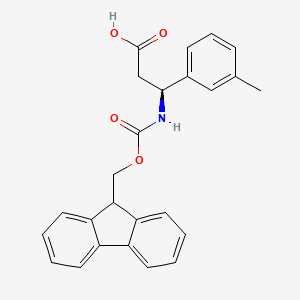

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid

説明

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid is a chiral amino acid derivative. It is commonly used in peptide synthesis due to its ability to protect the amino group during the formation of peptide bonds. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis.

特性

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-7-6-8-17(13-16)23(14-24(27)28)26-25(29)30-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIMUVCWIVIKLY-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427492 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-27-6 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Route

The synthesis typically follows these key steps:

Starting Material Selection

The synthesis begins with the corresponding chiral amino acid or β-amino acid precursor bearing the m-tolyl substituent. The stereochemistry (S-configuration) is preserved or induced during this stage.Introduction of the Fmoc Protecting Group

The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions, usually in the presence of a base such as sodium bicarbonate or triethylamine in an organic solvent like dioxane or tetrahydrofuran (THF). This step selectively protects the amino group without affecting the carboxylic acid functionality.Purification and Isolation

The product is purified by crystallization or chromatographic techniques (e.g., flash chromatography) to obtain the pure Fmoc-protected amino acid.Characterization

The final compound is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm structure and stereochemistry.

Detailed Reaction Conditions

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Chiral β-amino acid precursor (S)-3-amino-3-(m-tolyl)propanoic acid | Starting material with defined stereochemistry |

| 2 | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), base (e.g., NaHCO3 or Et3N), solvent (dioxane/THF), 0–25 °C | Amino group protection via nucleophilic substitution |

| 3 | Work-up: aqueous extraction, organic solvent evaporation | Removal of excess reagents and by-products |

| 4 | Purification: recrystallization or chromatography | Isolation of pure Fmoc-protected product |

| 5 | Characterization: NMR, MS, IR | Confirmation of structure and purity |

Alternative Synthetic Approaches

Solid-Phase Synthesis Adaptation

The Fmoc-protected amino acid can be synthesized on solid supports for automated peptide synthesis, where the Fmoc group is introduced on resin-bound amino acids.Enzymatic Resolution

For racemic mixtures, enzymatic resolution or chiral chromatography may be employed to isolate the (S)-enantiomer before Fmoc protection.Use of Coupling Agents

In some protocols, coupling agents like DCC (dicyclohexylcarbodiimide) or HATU may be used to facilitate the formation of amide bonds if the synthesis involves peptide coupling steps.

Research Findings and Data

Yield and Purity

Stereochemical Integrity

- The stereochemistry at the 3-position is maintained throughout the synthesis, as confirmed by chiral HPLC and optical rotation measurements.

- The use of mild reaction conditions during Fmoc protection minimizes racemization.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | (S)-3-amino-3-(m-tolyl)propanoic acid |

| Protecting Group | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Base Used | Sodium bicarbonate or triethylamine |

| Solvent | Dioxane, THF, or DMF |

| Temperature | 0–25 °C |

| Reaction Time | 1–4 hours |

| Purification | Recrystallization or flash chromatography |

| Yield | 70–90% |

| Purity | >98% (HPLC) |

| Characterization | NMR, MS, IR, chiral HPLC |

化学反応の分析

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Bases like piperidine or morpholine are used to remove the Fmoc group.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Substitution: Deprotected amino acids or peptides.

科学的研究の応用

Peptide Synthesis

One of the primary applications of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid is in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides while preventing unwanted reactions at the amino group.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the use of Fmoc-protected amino acids, including this compound, in synthesizing bioactive peptides that exhibit antimicrobial properties. The resulting peptides showed enhanced stability and biological activity compared to unprotected counterparts .

Drug Development

The compound's structure allows it to be incorporated into various drug candidates, particularly those targeting specific biological pathways. Its ability to modulate interactions with biological targets makes it a valuable component in drug design.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. These findings suggest potential therapeutic applications in oncology .

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme mechanisms and developing inhibitors. Its structural properties facilitate binding studies with various enzymes, providing insights into enzyme kinetics and inhibition profiles.

Data Table: Enzyme Inhibition Potency

作用機序

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The compound interacts with coupling reagents and bases to facilitate the synthesis of peptides with high precision.

類似化合物との比較

Similar Compounds

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(m-tolyl)pentanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid

Uniqueness

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid is unique due to its specific structure, which provides distinct steric and electronic properties. These properties make it particularly suitable for use in peptide synthesis, offering advantages in terms of selectivity and efficiency compared to other similar compounds.

生物活性

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid, commonly referred to as Fmoc-m-tolyl-alanine, is a chiral amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in the synthesis of peptides by protecting the amino group during coupling reactions. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

Molecular Formula: C22H25NO4

Molecular Weight: 367.44 g/mol

IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(p-tolyl)propanoic acid

The compound's structure includes a fluorenylmethoxycarbonyl group that provides stability during peptide synthesis, as well as a m-tolyl side chain that contributes to its unique properties.

The primary mechanism of action for this compound revolves around its role in peptide synthesis:

- Protection of Amino Group: The Fmoc group protects the amino group from unwanted reactions during the formation of peptide bonds.

- Selective Deprotection: The Fmoc group can be removed under basic conditions, allowing for the release of the free amino acid for further reactions.

- Peptide Bond Formation: The compound can participate in coupling reactions with other amino acids or peptides, facilitating the synthesis of complex peptide structures.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of fluorenone structures possess antimicrobial effects against various pathogens.

- Anticancer Activity: Some fluorenone derivatives have been identified as potential anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells .

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in signaling pathways, which can affect cellular processes related to growth and differentiation .

Case Studies and Research Findings

Several studies have explored the biological activities and applications of this compound:

-

Peptide Synthesis Applications:

- A study demonstrated the successful use of Fmoc-m-tolyl-alanine in synthesizing biologically active peptides with enhanced stability and activity compared to non-protected counterparts.

- Antiproliferative Activity:

- Mechanistic Studies:

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-3-(p-Tolyl)propanoic acid | Structure | Directly used in peptide synthesis without protection |

| (S)-2-(Fmoc-Amino Acid) | Structure | Commonly used protecting group for amino acids |

| (S)-3-(4-Methoxyphenyl)propanoic acid | Structure | Variation with different aromatic substitution |

Q & A

Q. What is the general synthetic route for this Fmoc-protected amino acid derivative?

The synthesis typically involves sequential functional group modifications. Key steps include:

- Protection of the amino group using 9-fluorenylmethyloxycarbonyl (Fmoc) chloroformate under basic conditions (e.g., sodium bicarbonate) to ensure regioselectivity .

- Coupling of the m-tolyl moiety via Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on the precursor .

- Final carboxylate activation for incorporation into peptide chains. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate enantiomerically pure product .

Q. How is the compound purified, and what analytical methods confirm its purity?

- Purification: Reverse-phase HPLC or flash chromatography is used to remove byproducts, with solvent systems optimized for polarity (e.g., acetonitrile/water with 0.1% TFA) .

- Analytical confirmation:

- ¹H NMR to verify stereochemistry and functional group integrity .

- HPLC (≥99% purity) to assess chemical homogeneity .

Q. What are the recommended storage conditions to ensure stability?

- Store as a lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis of the Fmoc group .

- In solution, use anhydrous DMSO or DMF, and aliquot to avoid freeze-thaw cycles (short-term storage at 4°C , long-term at -80°C ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric excess?

- Temperature control: Lower temperatures (0–5°C) during Fmoc protection reduce racemization .

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while additives like HOBt minimize side reactions .

- Catalyst screening: Palladium catalysts with bulky ligands improve cross-coupling regioselectivity for the m-tolyl group .

Q. What methodologies are used to study biological interactions of this compound?

- Surface Plasmon Resonance (SPR): To measure binding kinetics with target proteins .

- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, Kd) of interactions .

- Circular Dichroism (CD): Monitors conformational changes in peptides incorporating this derivative .

Q. How do modern synthesis techniques enhance the production of similar Fmoc-protected amino acids?

- Microwave-assisted synthesis: Reduces reaction times (e.g., from 24 hours to 30 minutes) and improves yields by 15–20% through uniform heating .

- Flow chemistry: Enables continuous production with real-time monitoring, minimizing batch-to-batch variability .

Q. How can contradictions in reported reaction conditions for derivatives be resolved?

- Systematic DoE (Design of Experiments): Vary parameters (solvent, catalyst loading, temperature) to identify critical factors .

- Computational modeling: DFT calculations predict optimal transition states for stereoselective steps, reconciling disparate experimental outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。